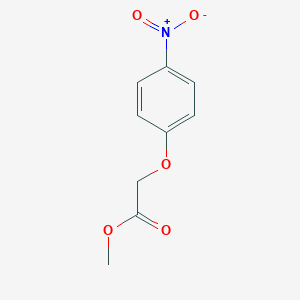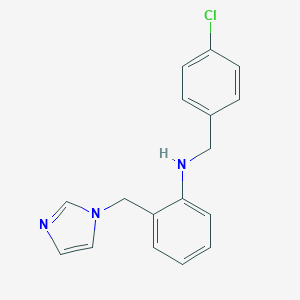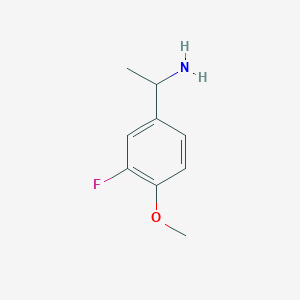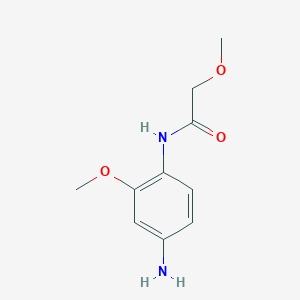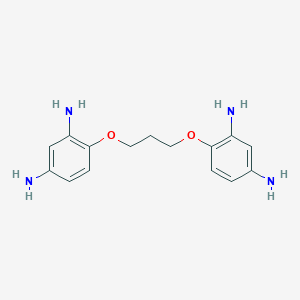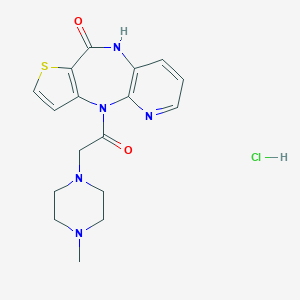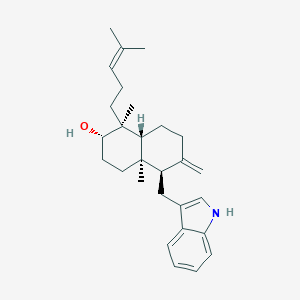
Emindole DA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emindole DA is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of indole, a naturally occurring compound found in many plants and animals. Emindole DA has been shown to have a number of interesting properties that make it useful for a range of research applications. In
Scientific Research Applications
Biosynthesis and Structural Insights
Biosynthesis Pathway : Emindole DA, along with paxilline, undergoes biosynthesis through a key intermediate, 3-geranylgeranylindole. This step is crucial for constructing the carbon skeleton of these indole diterpenes, analogous to steroid biosynthesis processes. The research demonstrates intact incorporation of labeled 3-geranylgeranylindole into fungal metabolites, confirming its role as a biosynthetic intermediate (Fueki et al., 2004).
Synthetic Approaches : Synthetic methodologies for indole diterpenes like emindole DA have been developed. One study highlights an 11-step synthesis of emindole SB, indicating the complexity and interest in synthesizing such compounds for further research (George, Kuenstner, & Pronin, 2016).
Alternate Architectures in Biosynthesis : A study on Aspergillus species revealed the machinery behind biosynthesis of indole diterpenes with alternate skeletons like emindole SA and DA. This discovery showcases the diversity and specificity of fungal biosynthetic pathways (Bundela et al., 2023).
Chemical and Pharmaceutical Potential
Total Synthesis and Structural Confirmation : The total synthesis of emindole PB, a related compound, was achieved. This research not only provides a method for its synthesis but also confirms its structural composition, important for understanding its chemical properties (Kim, Zweig, & Newhouse, 2019).
New Types and Structural Revisions : Research has identified new types of indoloditerpenes, including emindole PA-PC, from Emericella purpurea, indicating the structural diversity and potential for novel compounds in this class (Hosoe et al., 2006).
Activity at Receptors : A marine-derived strain of Dichotomomyces cejpii produces compounds like emindole SB, which have been found to show antagonistic activity at certain receptors. This highlights the potential pharmaceutical applications of emindole derivatives (Harms et al., 2014).
properties
CAS RN |
110883-36-8 |
|---|---|
Product Name |
Emindole DA |
Molecular Formula |
C28H39NO |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(1S,2S,4aR,5R,8aR)-5-(1H-indol-3-ylmethyl)-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C28H39NO/c1-19(2)9-8-15-28(5)25-13-12-20(3)23(27(25,4)16-14-26(28)30)17-21-18-29-24-11-7-6-10-22(21)24/h6-7,9-11,18,23,25-26,29-30H,3,8,12-17H2,1-2,4-5H3/t23-,25-,26+,27-,28+/m1/s1 |
InChI Key |
SYFJYRUTNACAQV-IPTPSVHJSA-N |
Isomeric SMILES |
CC(=CCC[C@]1([C@@H]2CCC(=C)[C@H]([C@]2(CC[C@@H]1O)C)CC3=CNC4=CC=CC=C43)C)C |
SMILES |
CC(=CCCC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CNC4=CC=CC=C43)C)C |
Canonical SMILES |
CC(=CCCC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CNC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
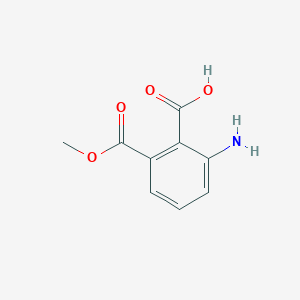
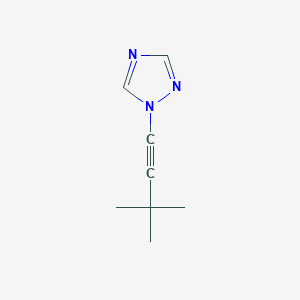
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
